molecular formula C12H14F2N4O B153274 (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL CAS No. 126916-57-2

(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL

Cat. No.: B153274
CAS No.: 126916-57-2
M. Wt: 268.26 g/mol
InChI Key: WLRHCBVCBRGQHN-PRHODGIISA-N
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Description

(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a triazole ring, a difluorophenyl group, and an amino alcohol moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the difluorophenyl group through a nucleophilic substitution reaction. The final step involves the addition of the amino alcohol moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol moiety can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure and reactivity profile make it a candidate for developing new drugs, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL involves its interaction with specific molecular targets. The triazole ring and difluorophenyl group are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are well-known antifungal agents.

    Difluorophenyl derivatives: Compounds like difluorophenylalanine and difluorophenylhydrazine exhibit similar chemical properties due to the presence of the difluorophenyl group.

Uniqueness

What sets this compound apart is its chiral nature and the combination of functional groups. This unique structure provides distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2R,3R)-3-amino-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N4O/c1-8(15)12(19,5-18-7-16-6-17-18)10-3-2-9(13)4-11(10)14/h2-4,6-8,19H,5,15H2,1H3/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRHCBVCBRGQHN-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450184
Record name (2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126916-57-2
Record name (2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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